

Application Notes and Protocols: 1-Bromobut-1-yne in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **1-Bromobut-1-yne**

Cat. No.: **B1609917**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **1-Bromobut-1-yne** as a versatile building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Due to the limited specific data available for **1-Bromobut-1-yne** in the current literature, this document focuses on its potential applications in key organic reactions that are fundamental to pharmaceutical development. The protocols and data presented are based on established methodologies for analogous 1-bromoalkynes and serve as a guide for the strategic incorporation of the but-1-yne moiety into complex molecular architectures.

While **1-Bromobut-1-yne** is a valuable reagent, it is important to note that its isomer, 1-bromo-2-butyne, has more documented applications in pharmaceutical synthesis, notably as an intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The reactivity of **1-Bromobut-1-yne**, however, opens avenues for the synthesis of a different range of molecular scaffolds.

Introduction to 1-Bromobut-1-yne

1-Bromobut-1-yne is a haloalkyne with the chemical formula C_4H_5Br . Its structure, featuring a bromine atom directly attached to a terminal alkyne, makes it a valuable synthon for introducing an ethyl-substituted acetylene group in various chemical transformations. This functionality is of significant interest in medicinal chemistry for the construction of rigid linkers, pharmacophores, and as a precursor to other functional groups.

Chemical Properties:

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₄ H ₅ Br ^[1] |
| Molecular Weight | 132.99 g/mol ^[1] |
| IUPAC Name | 1-bromobut-1-yne ^[1] |
| SMILES | CCC#CBr ^[1] |
| CAS Number | 50405-39-5 ^[1] |

Key Synthetic Applications in Pharmaceutical Context

The primary utility of **1-Bromobut-1-yne** in pharmaceutical synthesis lies in its ability to participate in carbon-carbon bond-forming reactions. The electron-withdrawing nature of the bromine atom and the inherent reactivity of the alkyne moiety allow for its use in several powerful synthetic transformations.

The Cadiot-Chodkiewicz coupling is a highly efficient method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.^{[2][3]} This reaction is particularly valuable for creating extended, rigid molecular scaffolds found in some natural products and designed therapeutic agents. **1-Bromobut-1-yne** serves as the electrophilic coupling partner in this reaction.

General Reaction Scheme:

Representative Data for Cadiot-Chodkiewicz Coupling of 1-Bromoalkynes:

| Terminal Alkyne (R-C≡CH) | 1-Bromoalkyne | Product | Yield (%) | Reference |
|--------------------------|--------------------------|------------------------------------|-----------|-----------|
| Phenylacetylene | 1-Bromopropyne (in situ) | 1-Phenyl-1,3-pentadiyne | 78 | [4] |
| 4-Methoxyphenylacetylene | 1-Bromopropyne (in situ) | 1-(4-Methoxyphenyl)-1,3-pentadiyne | 65 | [4] |
| Cyclohexylacetylene | 1-Bromopropyne (in situ) | 1-Cyclohexyl-1,3-pentadiyne | 72 | [4] |
| 1-Octyne | 1-Bromo-1-hexyne | 5,7-Tetradecadiyne | 85 | [5] |

While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, a lesser-known variant can potentially utilize 1-bromoalkynes as the electrophilic partner.^{[3][6][7]} This reaction, catalyzed by palladium and copper complexes, allows for the direct connection of the but-1-yne unit to aromatic or vinylic systems, which are prevalent in pharmaceutical compounds.^[3]

General Reaction Scheme:

Standard Sonogashira Reaction

The application of 1-bromoalkynes in Sonogashira-type reactions is less common but theoretically feasible, providing a route to internal alkynes.

Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes:

| Aryl Halide | Terminal Alkyne | Catalyst System | Yield (%) | Reference |
|---------------------|-----------------|---|-----------|-----------|
| Iodobenzene | Phenylacetylene | PdCl ₂ (PPh ₃) ₂ /CuI/Et ₃ N | 95 | [3] |
| 4-Bromoacetophenone | Phenylacetylene | Pd(OAc) ₂ /PPh ₃ /CuI/Et ₃ N | 88 | [3] |
| 2-Bromopyridine | Phenylacetylene | Pd(CF ₃ COO) ₂ /PPh ₃ /CuI/Et ₃ N | 92 | [8] |

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings, which are common motifs in many pharmaceuticals.^[9] Alkynes are excellent dipolarophiles, and the electron-deficient nature of **1-Bromobut-1-yne** can enhance its reactivity in these transformations. A prominent example is the Huisgen cycloaddition with organic azides to form triazoles.^{[9][10]}

General Reaction Scheme:

Significance in Pharmaceutical Synthesis: The resulting triazole ring is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.

Experimental Protocols

A common method for the synthesis of 1-bromoalkynes involves the reaction of a terminal alkyne with a base followed by an electrophilic bromine source.

Materials:

- 1-Butyne
- n-Butyllithium (n-BuLi) in hexanes
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Anhydrous tetrahydrofuran (THF)

- Anhydrous diethyl ether
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
- 1-Butyne (1.2 equivalents) is condensed into the flask.
- n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.
- A solution of bromine (1.0 equivalent) in anhydrous THF is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is stirred for an additional 2 hours at -78 °C.
- The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution.
- The mixture is allowed to warm to room temperature and extracted with diethyl ether.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford **1-Bromobut-1-yne**.

This protocol is adapted for an air-tolerant procedure using sodium ascorbate as a reductant.[\[2\]](#)

Materials:

- **1-Bromobut-1-yne**
- Terminal alkyne (e.g., Phenylacetylene)
- Copper(I) bromide (CuBr)
- Sodium ascorbate
- n-Butylamine
- Ethanol

Procedure:

- To a vial open to the air, add ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 equivalent).
- Cool the suspension in an ice bath with stirring.
- Add a solution of the terminal alkyne (1.2 equivalents) in ethanol, followed by n-butylamine (1.0 equivalent).
- Add a solution of **1-Bromobut-1-yne** (1.0 equivalent) in ethanol.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

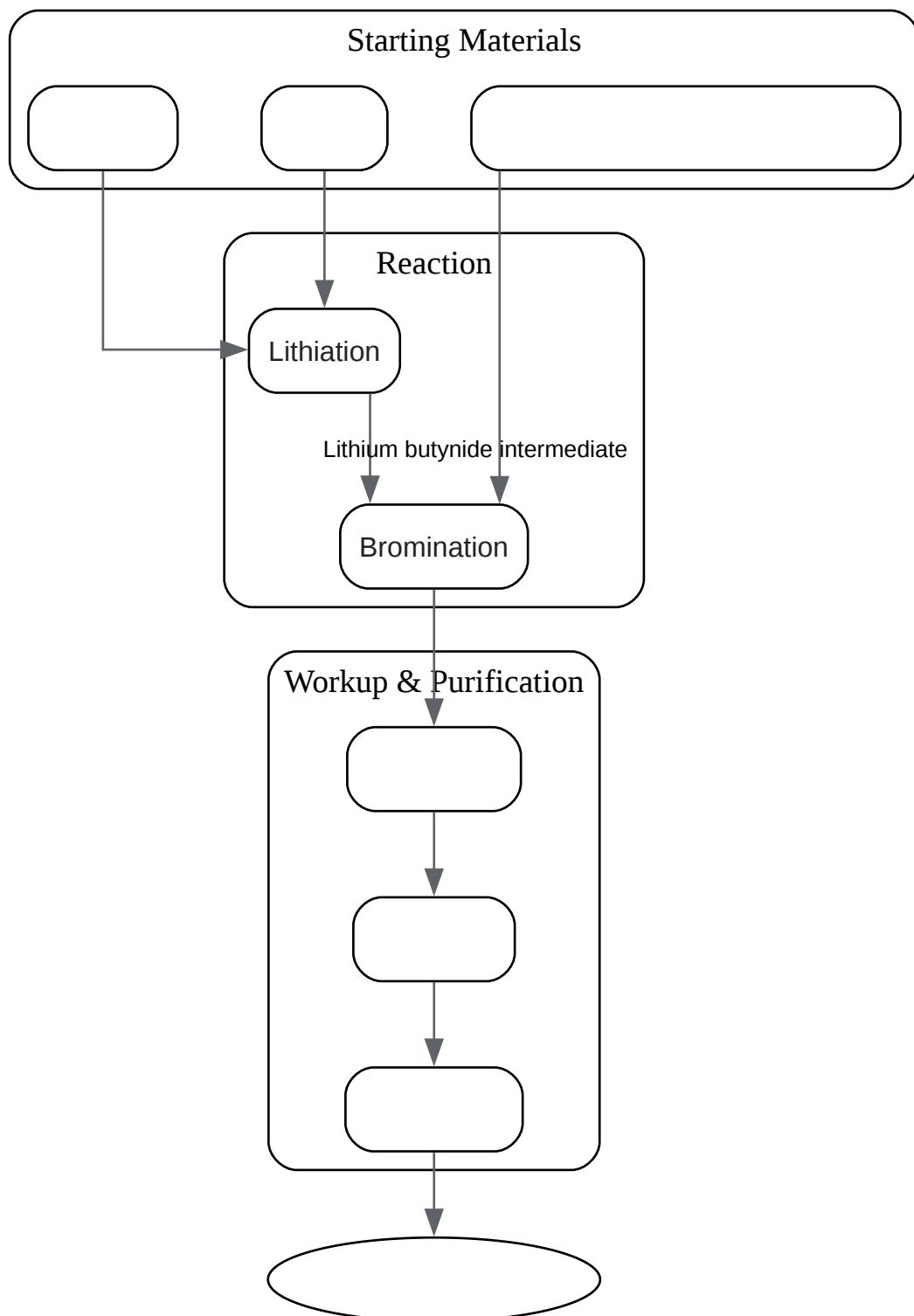
Materials:

- **1-Bromobut-1-yne**
- Organic azide (e.g., Benzyl azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol/Water (1:1)

Procedure:

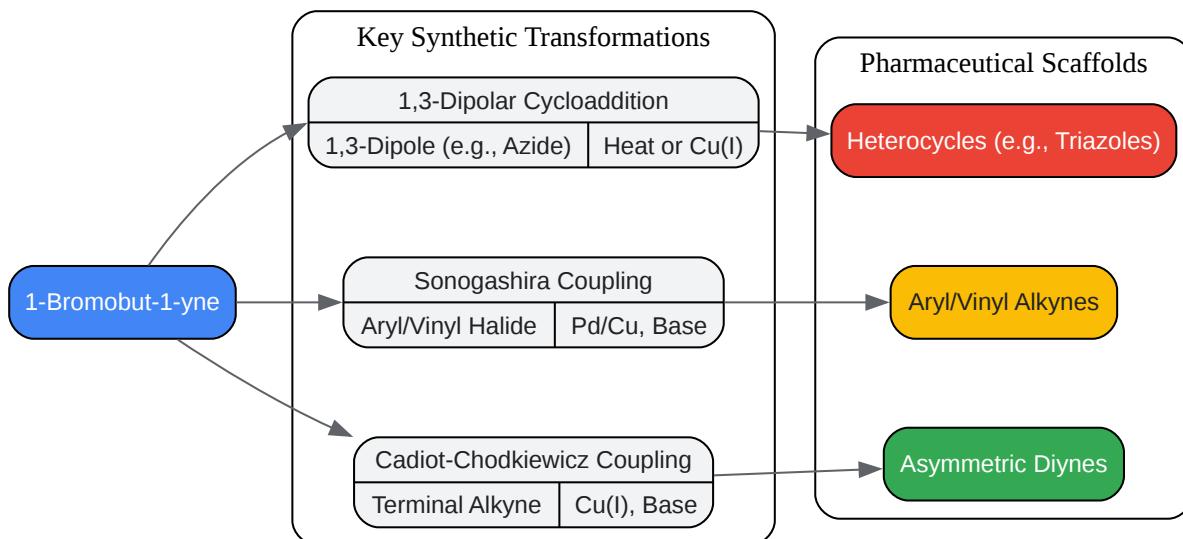
- In a round-bottom flask, dissolve **1-Bromobut-1-yne** (1.0 equivalent) and the organic azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (5 mol%) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
- Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography or recrystallization.

Visualizations



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Caption: Workflow for the synthesis of **1-Bromobut-1-yne**.



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